
4-Methoxytryptamin
Übersicht
Beschreibung
1H-Indole-3-ethanamine, 4-methoxy- (I3EM) is an organic compound that belongs to the class of heterocyclic compounds. It is an aromatic compound that is composed of a nitrogen atom and a benzene ring. I3EM is a colorless, volatile, and flammable liquid that is insoluble in water. It is a derivative of indole and has a wide range of applications in the pharmaceutical, chemical, and agrochemical industries.
Wissenschaftliche Forschungsanwendungen
Phytomelatonin-Forschung
4-Methoxytryptamin, als Vorläufer von Melatonin, spielt eine bedeutende Rolle in der Pflanzenphysiologie. Studien haben gezeigt, dass die Melatoninkonzentrationen zwischen verschiedenen Pflanzenarten variieren und von Umweltfaktoren beeinflusst werden . Die Rolle der Verbindung bei der Modulation von zirkadianen Rhythmen und ihre antioxidativen Eigenschaften machen sie zu einem interessanten Gegenstand in der Phytomelatonin-Forschung.
Analytische Chemie
Die Entwicklung empfindlicher Detektionswerkzeuge für Verbindungen wie this compound ist entscheidend für den Fortschritt der Forschung. Techniken wie Hochleistungsflüssigkeitschromatographie-Massenspektrometrie (HPLC-MS) und Nanomaterial-vermittelte elektrochemische Sensoren werden zur Quantifizierung in verschiedenen Matrizen eingesetzt .
Studien zur neuroendokrinen Funktion
This compound wird auf seine potenziellen Auswirkungen auf die neuroendokrine Funktion, die Immunregulation und entzündungshemmende Prozesse untersucht. Beobachtungsstudien legen nahe, dass verwandte Verbindungen die Ergebnisse der psychischen Gesundheit beeinflussen können .
Neurochemische Forschung
Als serotonerge Verbindung wird this compound zur Verwendung als neurochemisches Forschungswerkzeug in Betracht gezogen. Es könnte helfen, psychologische und neuronale Prozesse zu verstehen, die der Kognition und Kreativität zugrunde liegen .
Durch rotes Licht induzierte Melatoninsynthese
Die Forschung zu den Mechanismen der durch rotes Licht induzierten Melatoninsynthese in Organismen umfasst die Untersuchung von Verbindungen wie this compound. Es wurde als ein starker endogener Radikalfänger identifiziert .
Exploration des therapeutischen Potenzials
Indolderivate, darunter this compound, besitzen eine Reihe biologischer Aktivitäten wie antivirale, entzündungshemmende und krebshemmende Eigenschaften. Dies macht sie zu einem Schwerpunkt der Synthese und Exploration des therapeutischen Potenzials .
Wirkmechanismus
Target of Action
4-Methoxytryptamine, also known as Melatonin, primarily targets the Melatonin receptor 1 (MT1) and Melatonin receptor 2 (MT2) . These receptors are predominantly expressed in many mammalian organs . The binding of melatonin to these high-affinity receptors of the GPCR superfamily in target cells causes inhibition of the adenylate cyclase/cAMP activity and increases phospholipase C/IP3 action .
Mode of Action
4-Methoxytryptamine interacts with its targets, MT1 and MT2 receptors, leading to a range of physiological effects. It helps regulate sleep patterns and circadian rhythms . In addition, it acts as an antioxidant and scavenges excessive free radicals generated in the body by anti-excitatory and anti-inflammatory properties .
Biochemical Pathways
Two major pathways have been proposed for the biosynthesis of 4-Methoxytryptamine in plants . One is the tryptophan/tryptamine/serotonin/N-acetylserotonin/melatonin pathway, which may occur under normal growth conditions. The other is the tryptophan/tryptamine/serotonin/5-methoxytryptamine/melatonin pathway, which may occur when plants produce large amounts of serotonin .
Pharmacokinetics
4-Methoxytryptamine is predominantly secreted and synthesized by the pineal gland through hydroxylation of essential amino acid i.e., tryptophan at carbon 5 forming 5-hydroxytryptophan by tryptophan hydroxylase . The melatonin in circulation can travel to all tissues in the body and easily modulate the activity of the brain by crossing the blood–brain barrier .
Result of Action
The molecular and cellular effects of 4-Methoxytryptamine’s action are diverse. It helps to regulate sleep patterns and circadian rhythms . It also acts as an antioxidant and scavenges excessive free radicals generated in the body . A multiple array of other functions are displayed by melatonin that include oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation .
Action Environment
The production and release of 4-Methoxytryptamine are controlled by the light-dark cycle; the light inhibits the production whereas darkness stimulates it . In plants, its synthesis is upregulated after exposure to biological stress (e.g., viral, fungal infections) or nonbiological stress (e.g., extreme temperatures, toxins, increased soil salinity) .
Vorteile Und Einschränkungen Für Laborexperimente
1H-Indole-3-ethanamine, 4-methoxy- has several advantages for use in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time. It is also a relatively inexpensive compound that is readily available. Additionally, it is relatively easy to synthesize in the laboratory. However, there are some limitations to using 1H-Indole-3-ethanamine, 4-methoxy- in laboratory experiments. It is a volatile and flammable compound, so it must be handled with care. In addition, it is insoluble in water, so it must be dissolved in an appropriate solvent prior to use.
Zukünftige Richtungen
The future of 1H-Indole-3-ethanamine, 4-methoxy- research is promising. There is a growing interest in studying the mechanisms of action of 1H-Indole-3-ethanamine, 4-methoxy- and its potential therapeutic applications. Additionally, there is a need for further research into the biochemical and physiological effects of 1H-Indole-3-ethanamine, 4-methoxy- and its potential interactions with other compounds. Additionally, there is a need for further research into the synthesis of 1H-Indole-3-ethanamine, 4-methoxy- and its potential applications in the pharmaceutical, chemical, and agrochemical industries. Finally, there is a need for further research into the safety and toxicity of 1H-Indole-3-ethanamine, 4-methoxy- and its potential interactions with other compounds.
Biochemische Analyse
Biochemical Properties
4-Methoxytryptamine is involved in various biochemical reactions. It is synthesized from the metabolism of tryptophan via serotonin in the pineal gland . It interacts with various enzymes and proteins, including the enzymes involved in the melatonin synthesis pathway . The nature of these interactions is primarily enzymatic, where 4-Methoxytryptamine serves as a substrate for the enzymes involved in its metabolic pathway .
Cellular Effects
4-Methoxytryptamine influences various types of cells and cellular processes. It has been shown to have antioxidant effects, protecting cells from oxidative stress . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Methoxytryptamine involves its interactions with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to be active at 5-HT 2A and 5-HT 1A, serotonin receptors that have been implicated in the behavioral effects of 5-MeO-DMT .
Temporal Effects in Laboratory Settings
The effects of 4-Methoxytryptamine change over time in laboratory settings. It has been observed that the acute and post-acute effects of 5-MeO-DMT, a compound similar to 4-Methoxytryptamine, are distinct and parallel those induced by epileptiform activity .
Metabolic Pathways
4-Methoxytryptamine is involved in several metabolic pathways. It is synthesized from tryptophan via serotonin in the pineal gland . It interacts with various enzymes involved in these pathways, including those involved in the melatonin synthesis pathway .
Transport and Distribution
4-Methoxytryptamine is transported and distributed within cells and tissues. Due to its hydrophobicity, it can cross membranes by passive diffusion . It is believed to be evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .
Subcellular Localization
Given its similarity to melatonin, it is likely that 4-Methoxytryptamine can be found in various subcellular compartments due to its ability to cross membranes . Its activity or function may be influenced by its localization within the cell.
Eigenschaften
IUPAC Name |
2-(4-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-14-10-4-2-3-9-11(10)8(5-6-12)7-13-9/h2-4,7,13H,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBARRJMPVVQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189679 | |
| Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3610-35-3 | |
| Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003610353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-3-ethanamine, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methoxy-1H-indol-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxytryptamine in alkaloid synthesis?
A: 4-Methoxytryptamine serves as a crucial building block in the synthesis of diverse alkaloids, including the pharmacologically interesting indole alkaloids (-)-Mitragynine, (+)-Paynantheine, and (+)-Speciogynine. [, ] These alkaloids exhibit various biological activities and are of significant interest in medicinal chemistry.
Q2: Can you elaborate on the synthetic routes employed to incorporate 4-Methoxytryptamine into these alkaloids?
A: Research highlights the use of an enantioselective thiourea-catalyzed Pictet-Spengler reaction as a key step in synthesizing (-)-Mitragynine, (+)-Paynantheine, and (+)-Speciogynine from 4-Methoxytryptamine. [] This reaction efficiently forms the tetrahydro-β-carboline ring system, a common structural motif in these alkaloids. Additionally, a Palladium-catalyzed Tsuji-Trost allylic alkylation is employed to construct the D-ring, further showcasing the versatility of this synthetic approach. []
Q3: Beyond the aforementioned alkaloids, are there other synthetic applications of 4-Methoxytryptamine?
A: 4-Methoxytryptamine plays a vital role in synthesizing various other alkaloids. For instance, an organocatalytic approach utilizes a reaction between 4-Methoxytryptamine and an aldehyde derived from a functionalized alkylidene malonate to construct the core structure of Corynantheidol, Dihydrocorynantheol, Protoemetinol, and Protoemetine. [, ] This methodology also provides a formal synthesis of (-)-Mitragynine, further emphasizing the compound's versatility in accessing diverse alkaloid frameworks. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7H-Benz[de]anthracen-7-one, 3-chloro-](/img/structure/B1607244.png)
![1-[2-(2-Chloroethoxy)ethoxy]-2-methoxybenzene](/img/structure/B1607245.png)
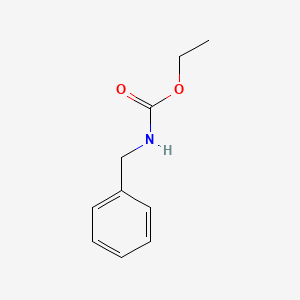
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-](/img/structure/B1607249.png)


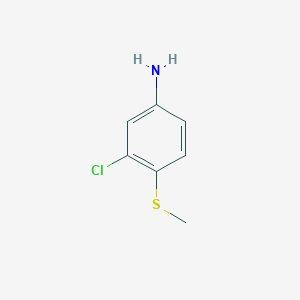
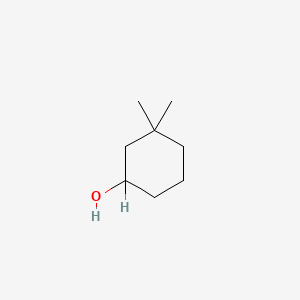
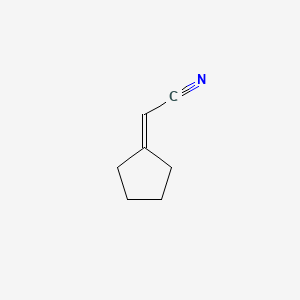
![Benzo[b]thiophen-3(2H)-one, 6-chloro-4-methyl-](/img/structure/B1607259.png)

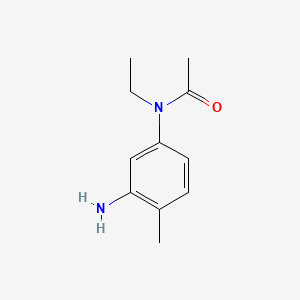

![5,6,7,8,9,10,11,12,13,14-Decahydrocyclododeca[b]pyridine](/img/structure/B1607266.png)
